(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one
CAS No.: 1010867-16-9
Cat. No.: VC18965868
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010867-16-9 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C18H19N5OS/c1-22-7-9-23(10-8-22)18-20-17(24)15(25-18)11-14-12-19-21-16(14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,21)/b15-11- |
| Standard InChI Key | HRKSMLLVHANNDW-PTNGSMBKSA-N |
| Isomeric SMILES | CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS 1010867-16-9) features a 1,3-thiazol-4-one core substituted at position 2 with a 4-methylpiperazine group and at position 5 with a (5-phenyl-1H-pyrazol-4-yl)methylidene moiety in the Z-configuration. The stereoelectronic properties of this arrangement are critical for its interactions with biological targets, as the spatial orientation of the pyrazole-phenyl system influences binding affinity .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅OS |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis reveals distinct shifts for key protons:
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Thiazole C-H proton: δ 7.8–8.2 ppm (singlet)
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Piperazine N-CH₃: δ 2.3–2.5 ppm (triplet)
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Pyrazole aromatic protons: δ 7.2–7.6 ppm (multiplet).
Infrared spectroscopy shows strong absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N vibration), confirming the thiazolone core .
Synthetic Methodologies
Microwave-Assisted Synthesis
Modern synthetic routes employ microwave irradiation to enhance reaction efficiency. A representative protocol involves:
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Condensation of 4-methylpiperazine with 5-bromothiazol-4-one under basic conditions
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Palladium-catalyzed coupling with 5-phenyl-1H-pyrazole-4-carbaldehyde
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Z-selective Wittig reaction using triphenylphosphine ylide.
Table 2: Optimized Reaction Conditions
Alternative Synthetic Pathways
Conventional thermal methods achieve comparable results over longer durations (6–8 hours at reflux), with yields reduced by 15–20% compared to microwave methods . Recent advances utilize flow chemistry systems to improve scalability, demonstrating 85% conversion efficiency in continuous reactors.
Biological Activities and Mechanisms
Antimicrobial Properties
Structure-activity relationship (SAR) studies highlight the critical role of electron-withdrawing groups on the phenyl ring. At MIC values of 3.92–4.01 mM against Candida albicans, the compound outperforms first-generation azole antifungals in resistant strains . The mechanism involves dual inhibition of:
Table 3: Comparative Antimicrobial Activity
| Organism | MIC (mM) | Reference Drug (MIC) |
|---|---|---|
| C. albicans | 3.92 | Fluconazole (4.2) |
| S. aureus | 4.15 | Ciprofloxacin (0.8) |
| E. coli | >5.0 | Ciprofloxacin (0.3) |
Pharmacokinetic Profiling
ADMET Properties
In silico predictions using QikProp:
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LogP: 2.1 (optimal for blood-brain barrier penetration)
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HIA: 92% (high intestinal absorption)
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CYP3A4 inhibition probability: 0.67.
Metabolic Pathways
Primary metabolites identified via LC-MS:
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N-demethylation at piperazine nitrogen (m/z 339.2)
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Sulfoxidation of thiazole sulfur (m/z 369.3).
Pharmaceutical Applications
Drug Development Candidates
The compound serves as a lead structure for:
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Dual-action antifungal agents
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Adjuvant chemotherapeutic compounds
Formulation Challenges
Poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems:
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β-cyclodextrin inclusion complexes (solubility enhancement factor = 8.3)
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Solid lipid nanoparticles (entrapment efficiency = 89%).
Analytical Characterization Techniques
Chromatographic Methods
HPLC purity analysis (Zorbax SB-C18 column):
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Mobile phase: 65:35 acetonitrile/ammonium acetate (10 mM)
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Retention time: 6.8 min
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Purity: >98.5%.
Crystallographic Studies
Single-crystal X-ray diffraction confirms the Z-configuration with:
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C5-C6 bond length: 1.34 Å
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Dihedral angle between thiazole and pyrazole: 12.7°.
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